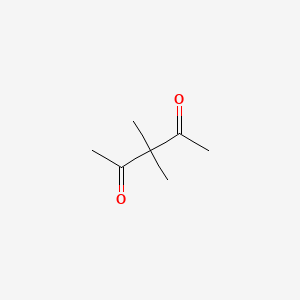

3,3-Dimethyl-2,4-pentanedione

描述

The exact mass of the compound 3,3-Dimethylpentane-2,4-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3,3-dimethylpentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(8)7(3,4)6(2)9/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGDHTSWHSSMLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185348 | |

| Record name | 3,3-Dimethylpentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3142-58-3 | |

| Record name | 3,3-Dimethyl-2,4-pentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3142-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylpentane-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003142583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylacetylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Dimethylpentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylpentane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-Dimethylpentane-2,4-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEZ3E3TQ9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Dimethyl-2,4-pentanedione: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 3,3-dimethyl-2,4-pentanedione. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While the core focus remains on the physicochemical characteristics and synthesis of this compound, the current understanding of its biological activity is also addressed, highlighting a notable gap in the existing scientific literature.

Chemical Properties and Structure

This compound, a diketone, possesses a unique structural arrangement that influences its chemical behavior. The presence of two carbonyl groups in close proximity and a quaternary carbon at the alpha position are key features.

Structural Identifiers

The unambiguous identification of this compound is established through various chemical informatics identifiers.

| Identifier | Value |

| IUPAC Name | 3,3-dimethylpentane-2,4-dione |

| CAS Number | 3142-58-3[1] |

| Molecular Formula | C₇H₁₂O₂[1] |

| SMILES | CC(=O)C(C)(C)C(C)=O[2] |

| InChI | 1S/C7H12O2/c1-5(8)7(3,4)6(2)9/h1-4H3[2] |

| InChIKey | SWGDHTSWHSSMLE-UHFFFAOYSA-N[2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and application.

| Property | Value | Reference |

| Molecular Weight | 128.17 g/mol | [1] |

| Melting Point | 19 °C | [2] |

| Boiling Point | 173 °C (at 760 mmHg) | [2] |

| 25-26 °C (at 2 mmHg) | [1] | |

| Density | 0.978 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.4290 | [1] |

| Solubility | Soluble in chloroform; Slightly soluble in methanol. | |

| Flash Point | 73.9 °C (closed cup) | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the methylation of 3-methyl-2,4-pentanedione (B1204033). A detailed experimental protocol is outlined below.

Experimental Protocol: Methylation of 3-Methyl-2,4-pentanedione

This procedure details the synthesis of this compound with a high reported yield.[3]

Materials:

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

3-Methyl-2,4-pentanedione

-

Iodomethane (B122720) (CH₃I)

-

Water

-

Ethyl acetate

Procedure:

-

To a suspension of 0.1 mol of sodium hydride in 100 mL of anhydrous tetrahydrofuran, slowly add 0.12 mol of 3-methyl-2,4-pentanedione dropwise at room temperature.

-

Stir the resulting mixture for 30 minutes.

-

Slowly add 0.12 mol of iodomethane dropwise to the reaction mixture.

-

Continue stirring at room temperature for 10 hours.

-

After the reaction is complete, add 20 mL of water to dissolve any solid precipitates.

-

Extract the aqueous mixture with ethyl acetate.

-

Remove the solvent from the organic layer by evaporation.

-

Purify the crude product by distillation under reduced pressure, collecting the fraction at 82-84 °C / 1 kPa.

Expected Yield: 98%[3]

Spectroscopic Analysis

Detailed experimental protocols for the spectroscopic characterization of this compound are provided to ensure reproducible and high-quality data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. 1H NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00 ppm).

Instrument Parameters (General Guidelines for a 400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 12-16 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals to determine the relative number of protons.

3.1.2. 13C NMR Spectroscopy Protocol

Sample Preparation:

-

Prepare a more concentrated sample than for 1H NMR, typically 20-50 mg of this compound dissolved in 0.6-0.7 mL of a deuterated solvent.

Instrument Parameters (General Guidelines for a 100 MHz Spectrometer):

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more, as 13C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform with an exponential multiplication (line broadening) of 1-2 Hz.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent signal as a secondary reference (e.g., CDCl₃ at δ 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. FT-IR Spectroscopy Protocol (Neat Liquid)

This protocol is suitable for acquiring the infrared spectrum of pure, liquid this compound.

Sample Preparation:

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.[4]

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Acquisition and Processing:

-

Collect the background spectrum.

-

Apply the sample to the ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

-

Label the significant peaks.

Biological Activity and Relevance in Drug Development

A comprehensive search of the scientific literature reveals a significant lack of data specifically on the biological activity of this compound. While the parent compound, 2,4-pentanedione (acetylacetone), has been studied for its toxicological properties, including neurotoxicity, and its ability to chelate metals, this information cannot be directly extrapolated to its dimethylated derivative.[5][6]

Studies on the structurally related flavorant, 2,3-pentanedione (B165514), have indicated potential neurotoxicity. However, it is crucial to emphasize that these findings do not directly implicate this compound.

The absence of specific biological data for this compound represents a notable knowledge gap. For researchers and drug development professionals, this presents both a challenge and an opportunity. The unique structural features of this molecule, particularly the gem-dimethyl group at the alpha-position, may confer distinct pharmacological properties compared to its less substituted analogs. Future research is warranted to explore the potential biological effects of this compound, including its interaction with various biological targets, its metabolic fate, and its toxicological profile. Such studies would be essential to determine if this compound or its derivatives hold any promise as scaffolds in medicinal chemistry.

Conclusion

This technical guide has consolidated the available information on the chemical properties, structure, and synthesis of this compound. Detailed protocols for its spectroscopic analysis have also been provided to facilitate further research. The most significant finding of this review is the current void in the literature regarding the biological activity and potential therapeutic applications of this compound. This underscores the need for future investigations to elucidate its pharmacological profile and to assess its potential relevance in the field of drug discovery and development.

References

- 1. This compound | 3142-58-3 [chemicalbook.com]

- 2. 3,3-二甲基-2,4-戊二酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. Small molecule diketone flavorants diacetyl and 2,3-pentanedione promote neurotoxicity but inhibit amyloid β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Keto-Enol Tautomerism of 3,3-Dimethyl-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethyl-2,4-pentanedione, a β-dicarbonyl compound, presents a compelling case study in keto-enol tautomerism. The presence of gem-dimethyl groups at the central carbon atom introduces significant steric hindrance, which profoundly influences the position of the tautomeric equilibrium. This technical guide elucidates the core principles governing the keto-enol tautomerism of this molecule, drawing upon established theoretical frameworks and analogous data from related compounds due to the scarcity of specific experimental data for this compound in the scientific literature. This document provides a comprehensive overview of the structural and environmental factors that dictate the tautomeric preference, detailed hypothetical experimental protocols for its quantitative analysis, and a logical framework for understanding these interactions.

Introduction to Keto-Enol Tautomerism in β-Dicarbonyl Compounds

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond). In most simple carbonyl compounds, the equilibrium lies heavily in favor of the more thermodynamically stable keto form. However, for β-dicarbonyl compounds, such as 2,4-pentanedione (acetylacetone), the enol form can be significantly stabilized.

The stability of the enol tautomer in β-dicarbonyls is attributed to two primary factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a more delocalized and stable π-electron system.

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, resulting in a stable six-membered ring-like structure.

The Influence of 3,3-Disubstitution: A Case of Steric Hindrance

Factors Influencing the Tautomeric Equilibrium

The keto-enol equilibrium of this compound is influenced by a variety of factors, which are summarized in the logical relationship diagram below.

Factors Affecting the Stability of 3,3-Dimethyl-2,4-pentanedione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethyl-2,4-pentanedione, a β-diketone, is a molecule of interest in various chemical and pharmaceutical applications. Its utility is intrinsically linked to its stability under diverse environmental conditions. This technical guide provides a comprehensive overview of the key factors influencing the stability of this compound, including thermal, hydrolytic, and photochemical stressors. Drawing upon the established chemistry of β-diketones, this document extrapolates the expected behavior of this compound, with a particular focus on the influence of its unique structural feature: the gem-dimethyl group at the α-carbon. Detailed, generalized experimental protocols for assessing stability are provided, along with illustrative diagrams to elucidate degradation pathways and testing workflows.

Introduction to the Stability of β-Diketones

β-Diketones are characterized by the presence of two carbonyl groups separated by a single carbon atom. A key feature of this class of compounds is their existence in a tautomeric equilibrium between the diketo and enol forms.[1] This equilibrium is sensitive to solvent polarity and substitution patterns.[2][3] The enol form is often stabilized by intramolecular hydrogen bonding and conjugation.[3] The stability of β-diketones is a critical parameter in their application, as degradation can lead to loss of efficacy, formation of impurities, and altered physicochemical properties. The primary pathways of degradation for β-diketones include thermal decomposition, hydrolysis, and photochemical reactions.[4][5][6]

The Unique Case of this compound

The stability of this compound is significantly influenced by the presence of two methyl groups on the α-carbon, the carbon atom situated between the two carbonyl groups. This structural feature has two major implications:

-

Steric Hindrance: The bulky gem-dimethyl group can sterically hinder the approach of reactants, potentially slowing down degradation reactions.

-

Blocked Enolization: Unlike many other β-diketones, this compound cannot form an enol tautomer through the deprotonation of the α-carbon, as it lacks an α-hydrogen. This significantly alters its reactivity and stability profile compared to its non-α-substituted counterparts. The absence of the enol form can be expected to increase its susceptibility to certain degradation pathways that are less favorable for enolizable β-diketones.

Factors Affecting Stability

Thermal Stability

The thermal stability of a compound refers to its ability to resist decomposition at elevated temperatures. For β-diketones, thermal decomposition can proceed through various mechanisms, including cleavage of the carbon-carbon bonds within the diketone backbone.[4]

Expected Thermal Profile of this compound:

The thermal stability of this compound is anticipated to be influenced by the strength of its C-C and C=O bonds. The initial step in the thermal decomposition of some β-diketones on surfaces involves the dissociation of the O-H bond of the enol form; however, since this compound cannot enolize, this pathway is not available.[4] Decomposition is therefore likely to proceed via radical mechanisms involving the cleavage of the C-C bonds.

Table 1: Expected Thermal Stability Parameters for this compound

| Parameter | Expected Value/Behavior | Analytical Technique |

| Onset of Decomposition | To be determined experimentally | Thermogravimetric Analysis (TGA) |

| Decomposition Temperature (Td) | To be determined experimentally | TGA / Differential Scanning Calorimetry (DSC) |

| Major Decomposition Products | Smaller carbonyl compounds, alkanes, CO, CO2 (Hypothesized) | TGA coupled with Mass Spectrometry (TGA-MS) or Infrared Spectroscopy (TGA-IR) |

Hydrolytic Stability

Hydrolytic stability refers to the resistance of a compound to degradation by water. The hydrolysis of β-diketones can be catalyzed by both acids and bases. The mechanism typically involves nucleophilic attack of water or hydroxide (B78521) ion on one of the carbonyl carbons.

Expected Hydrolytic Profile of this compound:

The rate of hydrolysis is expected to be highly dependent on pH.[7]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of a carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.

The steric hindrance provided by the gem-dimethyl group in this compound may offer some degree of protection against hydrolysis compared to less substituted β-diketones.

Table 2: Expected Hydrolytic Stability Parameters for this compound

| Parameter | Expected pH Dependence | Analytical Technique |

| Half-life (t1/2) at pH 3 | To be determined experimentally | High-Performance Liquid Chromatography (HPLC) |

| Half-life (t1/2) at pH 7 | To be determined experimentally | HPLC |

| Half-life (t1/2) at pH 9 | To be determined experimentally | HPLC |

| Major Hydrolysis Products | Acetic acid and 2-methyl-2-butanol (B152257) (Hypothesized) | HPLC, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

Photochemical Stability

Photochemical stability relates to a molecule's ability to resist degradation upon exposure to light, particularly ultraviolet (UV) and visible radiation. For β-diketones, photodegradation can occur through various pathways, including Norrish type I and type II reactions, as well as photo-induced tautomerization.[8]

Expected Photochemical Profile of this compound:

The photochemical stability of this compound will depend on its UV-Visible absorption spectrum. If the molecule absorbs light in the solar spectrum, it can be excited to a higher energy state from which it can undergo chemical reactions. The absence of an enol form might close off certain photochemical pathways that are available to other β-diketones. However, direct excitation of the diketo form can still lead to bond cleavage.

Table 3: Expected Photochemical Stability Parameters for this compound

| Parameter | Condition | Analytical Technique |

| Photodegradation Rate Constant | Under controlled UV/Vis irradiation | HPLC |

| Major Photodegradation Products | To be determined experimentally | HPLC-MS, Gas Chromatography-Mass Spectrometry (GC-MS) |

| Quantum Yield of Degradation | To be determined experimentally | Actinometry, HPLC |

Experimental Protocols

The following are generalized experimental protocols for assessing the stability of this compound. These should be adapted and validated for specific experimental setups and analytical instrumentation.

Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the thermal decomposition profile of this compound.

Methodology:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., aluminum or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).

-

Record the mass loss as a function of temperature.

-

The onset of decomposition is determined from the temperature at which significant mass loss begins. The decomposition temperature (Td) can be reported as the temperature at which a certain percentage of mass loss occurs (e.g., 5% or 50%).

-

For identification of evolved gases, the TGA can be coupled to a mass spectrometer or an FTIR spectrometer.[9]

Hydrolytic Stability Assessment using HPLC

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

-

Prepare buffer solutions at the desired pH values (e.g., pH 3, 7, and 9).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Initiate the hydrolysis reaction by adding a small aliquot of the stock solution to each buffer solution in a temperature-controlled environment (e.g., 25 °C or 40 °C). The final concentration of the compound should be within the linear range of the HPLC method.

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding an equal volume of cold acetonitrile).

-

Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining concentration of this compound.

-

Plot the natural logarithm of the concentration of this compound versus time. The slope of the line will be the negative of the pseudo-first-order rate constant (k).

-

Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Photostability Assessment following ICH Guideline Q1B

Objective: To evaluate the intrinsic photostability of this compound.[10]

Methodology:

-

Prepare samples of this compound as a solid and in solution (in a photochemically inert solvent).

-

Place the samples in a photostability chamber equipped with a light source that meets the requirements of ICH Q1B (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[11][12]

-

Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[10]

-

Simultaneously, run dark control samples (wrapped in aluminum foil) under the same temperature and humidity conditions to separate thermal degradation from photodegradation.

-

After the exposure period, analyze the samples and the dark controls using a validated stability-indicating HPLC method.

-

Compare the results from the exposed samples to those of the dark controls to determine the extent of photodegradation.

-

Characterize any significant degradation products using techniques such as HPLC-MS.

Visualizations

Keto-Enol Tautomerism (Blocked for this compound)

Caption: Blocked keto-enol tautomerism in this compound.

Hypothetical Hydrolytic Degradation Pathway

Caption: A plausible pathway for the hydrolysis of this compound.

Experimental Workflow for Stability Testing

Caption: A generalized workflow for the comprehensive stability assessment.

Conclusion

The stability of this compound is a multifaceted property governed by its inherent chemical structure and the external conditions to which it is exposed. The presence of the gem-dimethyl group at the α-position is a key structural determinant, blocking enolization and potentially influencing its susceptibility to thermal, hydrolytic, and photochemical degradation. While this guide provides a theoretical framework and generalized experimental approaches, a definitive understanding of the stability of this compound requires rigorous experimental investigation. The protocols and insights presented herein offer a solid foundation for researchers, scientists, and drug development professionals to design and execute such studies, ultimately enabling the safe and effective application of this compound.

References

- 1. biobostonconsulting.com [biobostonconsulting.com]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unmasking the UV Photobleaching of β-Diketonate [Eu(BTFA)4]− Complexes as an Energy-Driven Photoreduction Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. azom.com [azom.com]

- 10. database.ich.org [database.ich.org]

- 11. youtube.com [youtube.com]

- 12. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3,3-Dimethyl-2,4-pentanedione

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 3,3-dimethyl-2,4-pentanedione, tailored for researchers, scientists, and professionals in drug development. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of reaction pathways and workflows.

Introduction

This compound, a diketone, serves as a valuable intermediate in organic synthesis. Its synthesis primarily involves the methylation of 2,4-pentanedione or its mono-methylated derivative, 3-methyl-2,4-pentanedione (B1204033). The core of this process lies in the generation of a carbanion at the central carbon of the diketone, followed by nucleophilic attack on a methylating agent. This guide explores the prevalent synthesis routes, focusing on the underlying mechanisms and experimental considerations.

Primary Synthesis Route: Alkylation of 2,4-Pentanedione

The most common and direct method for synthesizing this compound is through the stepwise methylation of 2,4-pentanedione. This process can be controlled to yield either the mono- or di-methylated product.

2.1. Reaction Mechanism

The alkylation proceeds via a nucleophilic substitution reaction. A base is used to deprotonate the α-carbon of the diketone, forming a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking an electrophilic methyl source, typically methyl iodide. The reaction can be performed in one or two steps to achieve dimethylation.

Diagram: General Mechanism of Alkylation

Caption: General reaction mechanism for the synthesis of this compound.

2.2. Experimental Protocols

Two primary protocols are presented, differing in the starting material and base used.

2.2.1. Protocol 1: Direct Dimethylation of 2,4-Pentanedione

This protocol describes the synthesis of 3-methyl-2,4-pentanedione, which can contain the desired this compound as a significant byproduct depending on the reaction time.[1]

-

Materials:

-

2,4-pentanedione

-

Methyl iodide

-

Anhydrous potassium carbonate

-

-

Procedure:

-

Combine 2,4-pentanedione, methyl iodide, anhydrous potassium carbonate, and acetone in a round-bottomed flask equipped with a reflux condenser.

-

Heat the mixture under reflux. The duration of reflux can be adjusted to control the ratio of mono- to di-alkylation. A shorter reflux period (e.g., 4.5 hours) favors the mono-alkylated product, while a longer period (e.g., 20 hours) increases the yield of the di-alkylated product.[1]

-

After cooling, filter the insoluble material and wash it with acetone.

-

Concentrate the combined filtrate and washings.

-

Distill the residual oil to isolate the product.

-

Diagram: Workflow for Direct Dimethylation

Caption: Experimental workflow for the direct methylation of 2,4-pentanedione.

2.2.2. Protocol 2: Methylation of 3-Methyl-2,4-pentanedione

This method provides a more controlled synthesis of the target compound, starting from the mono-methylated precursor.[2]

-

Materials:

-

3-methyl-2,4-pentanedione

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodomethane (B122720) (Methyl iodide)

-

Water

-

Ethyl acetate

-

-

Procedure:

-

Add sodium hydride to anhydrous tetrahydrofuran in a reaction vessel.

-

Slowly add 3-methyl-2,4-pentanedione dropwise at room temperature and stir for 30 minutes.

-

Slowly add iodomethane dropwise and continue stirring at room temperature for 10 hours.[2]

-

Add water to dissolve the solid.

-

Extract the mixture with ethyl acetate.

-

Remove the solvent from the organic phase.

-

Purify the product by distillation under reduced pressure.

-

Diagram: Workflow for Methylation of 3-Methyl-2,4-pentanedione

Caption: Experimental workflow for the synthesis from 3-methyl-2,4-pentanedione.

2.3. Quantitative Data

The following tables summarize the quantitative data from the described synthesis protocols.

Table 1: Synthesis of 3-Methyl-2,4-pentanedione with this compound as a Byproduct [1]

| Reactant/Product | Molar Ratio/Amount | Yield | Boiling Point | Refractive Index | Notes |

| 2,4-Pentanedione | 0.65 mole | - | - | - | Starting material |

| Methyl Iodide | 0.80 mole | - | - | - | Alkylating agent |

| Potassium Carbonate | 84 g | - | - | - | Base |

| Acetone | 125 ml | - | - | - | Solvent |

| 3-Methyl-2,4-pentanedione | - | 75-77% | 170–172°C | nD24 1.4378 | Contains 20-25% of this compound with 20h reflux.[1] |

Table 2: Synthesis of this compound from 3-Methyl-2,4-pentanedione [2]

| Reactant/Product | Molar Ratio/Amount | Yield | Boiling Point | Pressure |

| Sodium Hydride | 0.1 mol | - | - | - |

| 3-Methyl-2,4-pentanedione | 0.12 mol | - | - | - |

| Iodomethane | 0.12 mol | - | - | - |

| This compound | - | 98% | 82-84°C | 1 kPa |

Alternative Synthesis Considerations

While the alkylation of 2,4-pentanedione is the most direct route, other methods in organic synthesis can be conceptually related. For instance, the synthesis of tert-butyl acetoacetate (B1235776), another β-ketoester, can be achieved through the reaction of tert-butyl alcohol with diketene.[3][4] This highlights the general reactivity of β-dicarbonyl compounds and their precursors.

Conclusion

The synthesis of this compound is reliably achieved through the methylation of 2,4-pentanedione or its mono-methylated derivative. The choice of base, solvent, and reaction conditions, particularly reaction time, are critical parameters that influence the product distribution and yield. The protocols and data presented in this guide offer a solid foundation for the laboratory-scale synthesis of this important compound. Researchers should pay close attention to the stoichiometry and reaction duration to optimize the formation of the desired di-methylated product.

References

An In-depth Technical Guide to the Physical Characteristics of 3,3-Dimethyl-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,3-Dimethyl-2,4-pentanedione, a diketone of interest in various chemical research and development applications. This document consolidates key data, outlines experimental protocols for its synthesis and characterization, and presents a visualization of its molecular structure.

Chemical Identity and Properties

This compound, also known as 3,3-dimethylacetylacetone, is a symmetrical, non-enolic β-diketone. Its core physical and chemical identifiers are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 3,3-dimethylpentane-2,4-dione |

| CAS Number | 3142-58-3 |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| Canonical SMILES | CC(=O)C(C)(C)C(C)=O |

| InChI Key | SWGDHTSWHSSMLE-UHFFFAOYSA-N |

Physicochemical Data

The key physical properties of this compound are presented in the following table, offering a comparative summary of its characteristics.

| Property | Value | Conditions |

| Melting Point | 19 °C | - |

| Boiling Point | 25-26 °C | at 2 mmHg |

| 175-177 °C | at 754 mmHg | |

| Density | 0.978 g/mL | at 25 °C |

| Refractive Index | 1.4290 | at 20 °C (n20/D) |

| Flash Point | 73.9 °C | Closed cup |

Molecular Structure

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: Molecular structure of this compound.

Spectroscopic Data

4.1. ¹H NMR Spectroscopy (Predicted)

Due to the molecule's symmetry, a proton NMR spectrum of this compound is expected to be relatively simple.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | Singlet | 6H | Two equivalent methyl groups at the 3-position |

| ~2.1 | Singlet | 6H | Two equivalent acetyl methyl groups |

4.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is also expected to show a limited number of signals corresponding to the distinct carbon environments.

| Predicted Chemical Shift (ppm) | Assignment |

| ~25 | Acetyl methyl carbons (C1 and C5) |

| ~20 | 3-position methyl carbons (C6 and C7) |

| ~60 | Quaternary carbon at the 3-position (C3) |

| ~210 | Carbonyl carbons (C2 and C4) |

4.3. Infrared (IR) Spectroscopy

Research has indicated a splitting of the carbonyl (C=O) stretching band in the infrared spectrum of this compound. This suggests the presence of an equilibrium mixture of two different conformations of the molecule. The characteristic absorption bands are expected in the following regions:

| Wavenumber (cm⁻¹) | Assignment |

| ~2970-2870 | C-H stretching (from methyl groups) |

| ~1725-1700 | C=O stretching (carbonyl groups) |

Experimental Protocols

5.1. Synthesis of this compound

A common method for the synthesis of this compound is through the methylation of 3-methyl-2,4-pentanedione (B1204033).[1]

-

Materials:

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

3-methyl-2,4-pentanedione

-

Iodomethane (B122720) (CH₃I)

-

Water

-

Ethyl acetate

-

-

Procedure:

-

To a suspension of 0.1 mol of sodium hydride in 100 mL of anhydrous tetrahydrofuran, slowly add 0.12 mol of 3-methyl-2,4-pentanedione at room temperature.

-

Stir the resulting mixture for 30 minutes.

-

Slowly add 0.12 mol of iodomethane to the mixture.

-

Continue stirring at room temperature for 10 hours.

-

Add 20 mL of water to quench the reaction and dissolve any solid precipitate.

-

Extract the aqueous mixture with ethyl acetate.

-

Remove the solvent from the combined organic extracts under reduced pressure.

-

Purify the crude product by distillation under reduced pressure, collecting the fraction at 82-84 °C / 1 kPa.

-

The following diagram outlines the workflow for this synthesis:

Caption: Workflow for the synthesis of this compound.

5.2. Measurement of Physical Properties

Standard laboratory procedures can be employed to verify the physical characteristics of the synthesized compound.

-

Melting Point Determination (Capillary Method):

-

A small, finely powdered sample is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point.

-

-

Boiling Point Determination (Distillation Method):

-

The liquid sample is placed in a distillation flask with boiling chips.

-

A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

-

The liquid is heated to a steady boil, and the vapor is allowed to condense and collect.

-

The constant temperature at which the liquid distills is recorded as the boiling point. The atmospheric pressure should also be recorded.

-

-

Refractive Index Measurement (Abbe Refractometer):

-

A few drops of the liquid sample are placed on the prism of an Abbe refractometer.

-

The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

-

References

An In-depth Technical Guide to the Solubility of 3,3-Dimethyl-2,4-pentanedione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-Dimethyl-2,4-pentanedione in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for researchers to determine these values accurately. Additionally, it presents the available qualitative solubility information and a logical workflow for solubility determination.

Introduction to this compound

This compound, also known as dimethylacetylacetone, is a beta-diketone. Its chemical structure influences its physical and chemical properties, including its solubility in different solvents. The presence of both polar carbonyl groups and nonpolar methyl groups suggests that its solubility will vary significantly depending on the polarity of the solvent. Understanding the solubility of this compound is crucial for its application in various research and development fields, including as a building block in organic synthesis and for the preparation of metal complexes.

Qualitative Solubility Data

| Solvent | CAS Number | Qualitative Solubility |

| Chloroform | 67-66-3 | Slightly Soluble[1] |

| Methanol | 67-56-1 | Slightly Soluble[1] |

Experimental Protocols for Determining Quantitative Solubility

To obtain precise and reliable quantitative solubility data, a well-defined experimental protocol is essential. The following sections describe the most common and effective methods for determining the solubility of a liquid organic compound like this compound in organic solvents.

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a solvent.

Principle: An excess amount of the solute is mixed with the solvent, and the mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined.

Apparatus and Materials:

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

This compound (solute)

-

Organic solvents of interest (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (B87167) (DMSO), hexane, chloroform)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC, or NMR)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is ensured when undissolved solute remains visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and solute. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

After reaching equilibrium, allow the vials to stand undisturbed at the same temperature to allow the excess solute to settle.

-

Centrifuge the vials at a high speed to further separate the undissolved solute from the saturated solution.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a chemically resistant filter.

-

Dilute the collected supernatant with a known volume of the appropriate solvent to a concentration suitable for the chosen analytical method.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument.

The gravimetric method is a straightforward approach that can be used following the isothermal shake-flask method if the solvent is volatile and the solute is not.

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Procedure:

-

Follow steps 1-7 of the Isothermal Shake-Flask Method.

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a precise volume of the clear, saturated supernatant into the pre-weighed evaporating dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of inert gas) to avoid splattering.

-

Once the solvent has completely evaporated, place the evaporating dish in a vacuum oven at a temperature below the boiling point of the solute to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

The mass of the solute is the final constant mass of the dish and solute minus the initial mass of the empty dish.

-

Calculate the solubility in g/100mL or other desired units.

Spectroscopic methods, such as UV-Vis spectrophotometry, are often used for their sensitivity and accuracy, provided the solute has a chromophore.

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin.

-

-

Sample Preparation and Analysis:

-

Follow steps 1-8 of the Isothermal Shake-Flask Method to obtain a diluted sample of the saturated solution.

-

Measure the absorbance of the diluted sample at the same λmax.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method followed by either gravimetric or spectroscopic analysis.

Conclusion

References

The Intricate World of Beta-Diketone Coordination Chemistry: A Technical Guide for Researchers

Abstract

Beta-diketones represent a versatile and extensively studied class of organic compounds that form stable complexes with a vast array of metal ions across the periodic table.[1][2] The resulting metal β-diketonate complexes exhibit a rich diversity in their structural features, chemical reactivity, and physicochemical properties, leading to a wide spectrum of applications in fields ranging from catalysis and materials science to drug development and medical imaging.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles of β-diketone coordination chemistry. It covers the synthesis of β-diketone ligands and their metal complexes, delves into their structural and spectroscopic properties, explores their reactivity, and highlights their current and potential applications, with a particular focus on the biomedical field. Detailed experimental protocols for key synthetic and analytical methods are provided, and quantitative data are summarized in structured tables for ease of comparison.

Introduction to Beta-Diketones and their Coordination

Beta-diketones, characterized by two carbonyl groups separated by a methylene (B1212753) group, are quintessential chelating ligands in coordination chemistry.[1] Their utility stems from the acidic nature of the α-proton and the ability of the resulting enolate anion to coordinate to a metal ion in a bidentate fashion, forming a stable six-membered ring.[1]

Tautomerism: The Key to Coordination

A fundamental characteristic of β-diketones is their existence in a tautomeric equilibrium between the diketo and enol forms.[5] The enol form is generally favored due to the formation of a stable intramolecular hydrogen bond.[5] Deprotonation of the enolic hydroxyl group generates the β-diketonate anion, the primary species involved in metal complexation.[6][7] The position of this equilibrium can be influenced by the nature of the R groups and the solvent.[5]

General Properties of Beta-Diketonate Ligands

The properties of β-diketonate ligands can be readily tuned by modifying the terminal R groups (R1 and R2).[8] Introducing electron-withdrawing groups, such as trifluoromethyl (-CF3), increases the acidity of the ligand and can enhance the volatility and thermal stability of the resulting metal complexes.[9] Conversely, bulky substituents can be used to create sterically hindered complexes, influencing their coordination geometry and reactivity.[10] This ability to systematically modify the ligand structure is a key reason for the widespread use of β-diketonates in various applications.

Synthesis of Beta-Diketones and their Metal Complexes

The synthesis of β-diketonate metal complexes typically involves a two-step process: the synthesis of the β-diketone ligand followed by its reaction with a suitable metal salt.

Synthesis of Beta-Diketone Ligands

Several methods are available for the synthesis of β-diketones, with the Claisen condensation being the most common.[6] This reaction involves the condensation of an ester with a ketone in the presence of a strong base. Another widely used method is the Baker-Venkataraman rearrangement, which is particularly useful for synthesizing o-hydroxyaryl β-diketones.[11]

Experimental Protocol: Synthesis of 1,3-diphenyl-1,3-propanedione (Dibenzoylmethane)

This protocol is a representative example of a Claisen condensation.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol (B145695).

-

Addition of Reactants: To the stirred solution, add acetophenone (B1666503) (1.0 eq) followed by the dropwise addition of ethyl benzoate (B1203000) (1.0 eq).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and water. Acidify the mixture with dilute hydrochloric acid until a precipitate forms.

-

Isolation and Purification: Collect the crude product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. Recrystallize the solid from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure dibenzoylmethane.

Synthesis of Metal Beta-Diketonate Complexes

The synthesis of metal β-diketonate complexes is generally straightforward and involves the reaction of the β-diketone ligand with a metal salt in a suitable solvent.[12] The choice of metal salt (e.g., chloride, nitrate, acetate) and solvent depends on the specific metal and ligand. In many cases, a base is added to facilitate the deprotonation of the ligand.

Experimental Protocol: Synthesis of Copper(II) acetylacetonate (B107027) [Cu(acac)2]

-

Preparation of Ligand Solution: Dissolve acetylacetone (B45752) (2.0 eq) in a minimal amount of methanol.

-

Preparation of Metal Salt Solution: In a separate beaker, dissolve copper(II) acetate (B1210297) monohydrate (1.0 eq) in water.

-

Complexation: Slowly add the copper(II) acetate solution to the acetylacetone solution with constant stirring. A blue precipitate of [Cu(acac)2] will form immediately.

-

Isolation and Purification: Continue stirring for 30 minutes to ensure complete reaction. Collect the precipitate by vacuum filtration, wash with water, and then with a small amount of cold methanol. Dry the product in a desiccator.

Structural and Spectroscopic Properties

The properties of metal β-diketonate complexes are intrinsically linked to their structure and the nature of the metal-ligand bonding. A variety of analytical techniques are employed to characterize these complexes.

Coordination Geometries

The coordination number and geometry of the metal center in β-diketonate complexes are influenced by the size and electronic configuration of the metal ion, as well as the steric bulk of the ligand. Common geometries include square planar (for d8 metals like Cu(II)), tetrahedral, and octahedral.[13] Lanthanide ions, with their larger ionic radii, can accommodate higher coordination numbers, often forming complexes with three or four β-diketonate ligands.[14]

| Metal Ion | Typical Coordination Number | Common Geometry | Representative Complex |

| Cu(II) | 4 | Square Planar | [Cu(acac)2] |

| Fe(III) | 6 | Octahedral | [Fe(acac)3] |

| Co(III) | 6 | Octahedral | [Co(acac)3][12] |

| Mo(IV) | 6 | Octahedral | [Mo(diket)2Cl2][15] |

| Eu(III) | 8 | Square Antiprismatic | [Eu(tta)3(H2O)2] |

| Zn(II) | 6 | Octahedral | [Zn(tfac)2(TMEDA)][9] |

Table 1: Common Coordination Geometries of Metal β-Diketonate Complexes.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the β-diketonate ligand to the metal ion. The strong C=O stretching vibration of the free ligand (typically around 1700-1600 cm⁻¹) is replaced by two new bands in the complex, corresponding to the symmetric and asymmetric stretching modes of the coordinated carbonyl groups, which appear at lower frequencies.[16] The disappearance of the broad O-H stretch of the enolic form is also indicative of complexation.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the structure of diamagnetic metal β-diketonate complexes.[17] The chemical shift of the methine proton in the chelate ring is particularly informative. For paramagnetic complexes, the NMR signals are often broadened, but can still provide useful structural information.[15][16]

-

UV-Visible Spectroscopy: The electronic spectra of metal β-diketonate complexes are characterized by intense ligand-to-metal charge transfer (LMCT) bands in the UV region and, for transition metal complexes, weaker d-d transitions in the visible region.[18] The positions and intensities of these bands provide insights into the electronic structure and geometry of the complex.

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition.[19]

Reactivity of Metal Beta-Diketonate Complexes

The reactivity of metal β-diketonate complexes is diverse and forms the basis for many of their applications.

Ligand Substitution Reactions

The β-diketonate ligands can be displaced by other ligands, and the kinetics and mechanisms of these substitution reactions have been studied. The rate of substitution can be influenced by the nature of the metal ion and the entering and leaving ligands.

Redox Chemistry

Some metal β-diketonate complexes can undergo redox reactions at the metal center. For example, the electrochemical properties of cobalt complexes have been investigated, showing reversible Co(III)/Co(II) couples.[10] In some cases, the β-diketonate ligand itself can be redox-active.[20]

Catalytic Activity

Metal β-diketonate complexes are employed as catalysts in a variety of organic transformations, including cross-coupling reactions, C-H activation, and polymerization.[4][21] The catalytic activity is often tuned by modifying the electronic and steric properties of the β-diketonate ligand.[4] For instance, molybdenum(IV) β-diketonate complexes have shown high activity as catalysts for allylic substitution reactions.[15]

Applications in Drug Development and Biomedical Science

The unique properties of β-diketones and their metal complexes have led to significant interest in their application in the biomedical field.[3]

Antimicrobial and Anticancer Activity

Many β-diketones and their metal complexes exhibit promising biological activities, including antibacterial, antifungal, and antitumor properties.[6][7] The antimicrobial activity of β-diketones is often enhanced upon coordination to a metal ion.[7] For example, copper(II) complexes of 2-thenoyltrifluoroacetone (B1682245) have shown better antibacterial ability against Escherichia coli and Staphylococcus aureus compared to the free ligand.[7] Several metal complexes with β-diketone ligands have also been investigated for their anticancer properties.[2][22]

| Compound/Complex | Biological Activity | Reference |

| Curcumin (a natural β-diketone) | Antioxidant, anti-inflammatory, anti-cancer | [3] |

| Copper(II) 2-thenoyltrifluoroacetone | Antibacterial | [7] |

| Gallium(III) curcuminoid complexes | Antitumor | [3] |

| Ruthenium(II) β-diketonate complexes | Anticancer | [22] |

Table 2: Examples of Biologically Active β-Diketones and their Metal Complexes.

Drug Delivery and Theranostics

The ability of β-diketones to chelate metal ions makes them suitable as carriers for metal-based drugs.[3] Furthermore, the inherent fluorescence of some β-diketones opens up possibilities for theranostic applications, where the compound can act as both a therapeutic agent and an imaging probe.[3]

Contrast Agents for Medical Imaging

Metal β-diketonate complexes, particularly those of paramagnetic metal ions like gadolinium(III), are being explored as contrast agents for magnetic resonance imaging (MRI). The β-diketonate ligand can be modified to improve the properties of the contrast agent, such as its relaxivity and biocompatibility.

Advanced Applications in Materials Science

The versatility of metal β-diketonate complexes extends to the field of materials science.

Luminescent Materials

Lanthanide β-diketonate complexes are well-known for their strong and sharp emission bands, arising from f-f electronic transitions.[23][24][25][26] The β-diketonate ligand acts as an "antenna," absorbing UV light and efficiently transferring the energy to the central lanthanide ion, which then luminesces.[25] These complexes are used in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and security inks.[25][27] The quantum yield of luminescence can be remarkably high, with some europium complexes exhibiting quantum yields up to 66% in the solid state.[23]

| Lanthanide Ion | Emission Color | Typical Ligand | Quantum Yield (Φ) |

| Eu³⁺ | Red | Thenoyltrifluoroacetonate (tta) | Up to 66%[23] |

| Tb³⁺ | Green | Trifluoroacetylacetonate (tfac) | - |

| Yb³⁺ | Near-Infrared (NIR) | - | Up to 15.6% in solution[26] |

| Er³⁺ | Near-Infrared (NIR) | - | Up to 0.16% in solution[26] |

Table 3: Luminescent Properties of Selected Lanthanide β-Diketonate Complexes.

Precursors for Material Deposition

The volatility and thermal stability of certain metal β-diketonates make them excellent precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD).[9][28] These techniques are used to deposit thin films of metals or metal oxides for applications in microelectronics and coatings. Fluorinated β-diketonates are particularly advantageous in this regard due to their enhanced volatility.[9]

Experimental Protocol: Thermal Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis is crucial for evaluating the suitability of a metal β-diketonate complex as a CVD precursor.

-

Sample Preparation: Place a small, accurately weighed amount of the complex (typically 5-10 mg) into a TGA sample pan.

-

Instrument Setup: Place the pan in the TGA instrument. Set the desired temperature program, typically a linear ramp from room temperature to a temperature above the decomposition point of the complex (e.g., 25-600 °C at 10 °C/min).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate.

-

Data Acquisition: Start the analysis. The instrument will record the mass of the sample as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition, the temperature range of volatilization or decomposition, and the percentage of residual mass. A low residual mass indicates clean volatilization, which is desirable for a CVD precursor.[9]

Conclusion and Future Outlook

The coordination chemistry of β-diketones continues to be a vibrant and expanding field of research. The ease of synthesis and the tunability of their properties have established β-diketonate complexes as indispensable tools in various scientific disciplines. In the realm of drug development, future research will likely focus on the rational design of new β-diketonate-based therapeutics with improved efficacy and reduced side effects. The development of novel luminescent materials with enhanced quantum yields and stability remains a key area of interest in materials science. As our understanding of the intricate relationships between structure, properties, and function deepens, the potential applications of metal β-diketonate complexes are poised to grow even further, offering innovative solutions to challenges in medicine, technology, and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 5. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijrbat.in [ijrbat.in]

- 12. Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 13. Metal β-Diketonates - ProChem, Inc. [prochemonline.com]

- 14. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molybdenum( iv ) β-diketonate complexes as highly active catalysts for allylic substitution reactions - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00572K [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Zinc β-Diketonates with Donor-Acceptor Ligands: Synthesis and Comprehensive Structural, Thermal, and Photophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. orbit.dtu.dk [orbit.dtu.dk]

- 21. alfachemic.com [alfachemic.com]

- 22. Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Slow magnetic relaxation and luminescence properties in β-diketonate lanthanide( iii ) complexes. Preparation of Eu( iii ) and Yb( iii ) OLED devices ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00902A [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

Unveiling the Coordination Chemistry of Dimethylpentanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chelating properties of dimethylpentanedione, a member of the versatile β-diketone family. β-Diketones are characterized by their ability to exist in a tautomeric equilibrium between keto and enol forms, a feature central to their potent metal-chelating capabilities.[1] This guide will focus on 3-methyl-2,4-pentanedione (B1204033) as a representative example of a dimethylpentanedione, supplemented with data from the parent compound, 2,4-pentanedione (acetylacetone), to provide a comprehensive understanding of the structure-function relationships governing their coordination chemistry.

The ability of these compounds to form stable complexes with a wide range of metal ions has led to their investigation in diverse fields, including catalysis, materials science, and pharmacology.[2] Their metal complexes have shown promise as catalysts in organic synthesis, and have been explored for their biological activities, including antimicrobial and antioxidant properties.[2][3]

Synthesis of Dimethylpentanedione

The synthesis of substituted β-diketones like 3-methyl-2,4-pentanedione can be achieved through various established organic chemistry methodologies. A common and effective method is the alkylation of the parent β-diketone, 2,4-pentanedione (acetylacetone).[2] This approach takes advantage of the acidity of the α-protons located on the methylene (B1212753) bridge between the two carbonyl groups.[2]

A general synthetic workflow for the preparation of 3-methyl-2,4-pentanedione is outlined below.

Physicochemical Properties

The physical and chemical properties of dimethylpentanediones are crucial for their application in various fields. The table below summarizes key properties for 3-methyl-2,4-pentanedione, a representative dimethylpentanedione.

| Property | Value for 3-Methyl-2,4-pentanedione | Reference |

| Molecular Formula | C6H10O2 | [4] |

| Molecular Weight | 114.14 g/mol | [4] |

| Boiling Point | 172-174 °C | |

| Density | 0.981 g/mL at 25 °C | |

| Refractive Index | n20/D 1.442 | |

| Solubility | Soluble in water | [5] |

Chelation and Keto-Enol Tautomerism

The chelating ability of dimethylpentanedione is intrinsically linked to its keto-enol tautomerism. The enol form, stabilized by an intramolecular hydrogen bond, can be deprotonated to form a bidentate enolate ligand that coordinates with a metal ion through its two oxygen atoms, forming a stable six-membered ring.[1][6]

Experimental Protocols for Characterizing Chelating Properties

Several experimental techniques are employed to investigate the chelating properties of dimethylpentanediones, including the determination of stoichiometry and stability constants of the resulting metal complexes.

Determination of Stoichiometry: Job's Method of Continuous Variation

Job's method, or the method of continuous variations, is a widely used spectrophotometric technique to determine the stoichiometry of a metal-ligand complex in solution.[7][8] The method involves preparing a series of solutions where the total molar concentration of the metal ion and the ligand is kept constant, but their mole fractions are varied.[8] By plotting a physical property that is proportional to the complex formation (e.g., absorbance at a specific wavelength) against the mole fraction of the ligand, the stoichiometry can be determined from the position of the maximum or minimum of the curve.[7]

Determination of Stability Constants: pH-Metric Titration

Potentiometric pH titration is a robust method for determining the stepwise and overall stability constants of metal complexes.[9][10][11] The method involves titrating a solution containing the ligand and the metal ion with a standard solution of a strong base.[9] The stability constants are then calculated from the changes in pH during the titration.

The Irving-Rossotti method is a common approach for analyzing the titration data to determine the proton-ligand and metal-ligand stability constants.[12]

Quantitative Data on Chelation

The table below presents representative stability constants (log K) for some metal complexes of 2,4-pentanedione. It is expected that the stability constants for dimethylpentanedione complexes would follow similar trends, although steric hindrance from the methyl groups might influence the absolute values.

| Metal Ion | log K1 | log K2 | log K3 | Solvent System | Reference |

| Cu(II) | - | - | - | Water-Dioxane | [13] |

| Cr(III) | - | - | - | Water-Ethanol | [14] |

| Fe(III) | - | - | - | Water-Ethanol | [14] |

Note: Specific numerical values for the stability constants of dimethylpentanedione are not widely reported. The table illustrates the type of data obtained from such studies. The stability of β-diketone complexes generally follows the Irving-Williams series for divalent metal ions.

Applications in Drug Development and Research

The ability of dimethylpentanedione and other β-diketones to chelate metal ions is of significant interest in drug development and various research applications.

Antimicrobial Activity

Metal complexes of β-diketones have demonstrated notable antimicrobial activity against a range of pathogenic bacteria and fungi.[3][15][16] The chelation of the metal ion by the β-diketone ligand can enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes and increasing its bioavailability and efficacy.[3]

Catalysis

Metal-β-diketonate complexes are widely used as catalysts in various organic reactions, including polymerization, oxidation, and asymmetric synthesis.[2] The coordination environment provided by the β-diketone ligand can be fine-tuned by modifying its substituents, thereby influencing the catalytic activity and selectivity of the metal center.[2]

Conclusion

Dimethylpentanediones, as part of the broader class of β-diketones, exhibit fascinating and useful chelating properties. Their ability to form stable complexes with a variety of metal ions underpins their application in catalysis and their potential as therapeutic agents. While a comprehensive database of quantitative chelation data for all dimethylpentanedione isomers is not yet available, the experimental protocols and general principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the rich coordination chemistry of this important class of compounds. Further research into the specific stability constants and biological activities of various dimethylpentanedione isomers will undoubtedly unveil new opportunities for their application in science and medicine.

References

- 1. rjpn.org [rjpn.org]

- 2. 3-Methyl-2,4-pentanedione | 815-57-6 | Benchchem [benchchem.com]

- 3. ijarse.com [ijarse.com]

- 4. 2,4-Pentanedione, 3-methyl- [webbook.nist.gov]

- 5. 3-METHYL-2,4-PENTANEDIONE | 815-57-6 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jocpr.com [jocpr.com]

- 10. scispace.com [scispace.com]

- 11. ijariit.com [ijariit.com]

- 12. kuey.net [kuey.net]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. du.edu.eg [du.edu.eg]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 3,3-Dimethyl-2,4-pentanedione

Introduction

3,3-Dimethyl-2,4-pentanedione is a diketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a quaternary carbon flanked by two carbonyl groups, makes it a useful building block for the synthesis of more complex molecules and heterocyclic compounds. The following protocol details a high-yield synthesis of this compound via the methylation of 3-methyl-2,4-pentanedione (B1204033). This method is suitable for laboratory-scale preparation and offers excellent purity of the final product.

Principle of the Method

The synthesis proceeds via the deprotonation of 3-methyl-2,4-pentanedione at the α-carbon using a strong base, sodium hydride, to form a sodium enolate. This nucleophilic enolate then undergoes an SN2 reaction with methyl iodide, resulting in the addition of a second methyl group at the α-position to yield this compound. The reaction is carried out in an anhydrous aprotic solvent, tetrahydrofuran (B95107) (THF), to ensure the stability of the reactive intermediates.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Reactants | ||

| 3-Methyl-2,4-pentanedione | 0.12 mol (13.7 g) | [1] |

| Sodium Hydride (60% dispersion in mineral oil) | 0.1 mol (4.0 g) | [1] |

| Methyl Iodide | 0.12 mol (17.0 g, 7.5 mL) | [1] |

| Anhydrous Tetrahydrofuran (THF) | 100 mL | [1] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [1] |

| Reaction Time | 10.5 hours | [1] |

| Product Information | ||

| Theoretical Yield | 12.8 g | |

| Reported Actual Yield | 98% (12.5 g) | [1] |

| Boiling Point | 82-84 °C at 1 kPa | [1] |

| Molecular Weight | 128.17 g/mol |

Experimental Protocol

Materials and Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Distillation apparatus

-

3-Methyl-2,4-pentanedione (≥98%)

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide (≥99%)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere of nitrogen or argon. The condenser should be fitted with a drying tube.

-